molecular formula C24H16ClFN4O2S B2416595 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034460-99-4

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No. B2416595
CAS RN: 2034460-99-4
M. Wt: 478.93
InChI Key: JVHBBRHKNBWTIA-UHFFFAOYSA-N
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Description

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Novel quinazolinone derivatives, including compounds structurally related to the queried chemical, have demonstrated significant antimicrobial properties. For instance, certain derivatives showed potent inhibitory effects against Xanthomonas oryzae and Xanthomonas axonopodis, surpassing the efficacy of commercial bactericides like bismerthiazol. Other compounds exhibited superior fungicidal activities compared to the commercial fungicide hymexazol (Yan et al., 2016).
  • A range of quinazolinone derivatives, some similar in structure to the queried compound, were found to possess antimicrobial activity. The synthesis and biological testing of these compounds revealed their potential in combating microbial infections (Saleh et al., 2004).

Antitumor and Anticancer Activities

  • Certain quinazolinone-oxadiazole conjugates have shown remarkable cytotoxic activity, particularly against specific cancer cell lines like MCF-7 and HeLa. This highlights the potential of these compounds, including those structurally similar to the queried chemical, in anticancer research (Hassanzadeh et al., 2019).
  • A series of quinazolinone analogues displayed potent antitumour properties in vitro, with some compounds exhibiting growth inhibitory concentrations comparable or superior to standard drugs like 5-fluorouracil, gefitinib, and erlotinib, especially against lung, CNS, and breast cancer cells (El-Azab et al., 2017).

Analgesic and Anti-Inflammatory Activities

  • New 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring were synthesized and evaluated for analgesic and anti-inflammatory activities. Some derivatives showed potent effects, indicating the therapeutic potential of such compounds in pain and inflammation management (Dewangan et al., 2016).

Enzyme Inhibition and Biological Activities

  • Some novel heterocyclic compounds derived from quinazolinone-oxadiazole structures were characterized for their lipase and α-glucosidase inhibition properties. This suggests their potential application in managing conditions like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-19-7-3-1-5-17(19)22-28-21(32-29-22)14-33-24-27-20-8-4-2-6-18(20)23(31)30(24)13-15-9-11-16(26)12-10-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHBBRHKNBWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

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